UDP-GlcA
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-QWGSIYABSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis of Udp Glca: Pathways and Regulation
UDP-Glucose Dehydrogenase (UGDH)-Dependent Pathway
The UGDH-dependent pathway is a direct route for UDP-GlcA synthesis, involving the oxidation of UDP-glucose. researchgate.netoup.com
UDP-α-D-glucose + 2 NAD+ + H2O → UDP-α-D-glucuronate + 2 NADH + 2 H+ qmul.ac.uknih.gov
This process involves the transfer of four electrons and occurs in two successive steps without the release of an intermediate aldehyde. nih.govubc.ca
UGDH is a NAD+-dependent enzyme, requiring two molecules of NAD+ as a cofactor for the oxidation of one molecule of UDP-glucose. researchgate.netfrontiersin.orgqmul.ac.uknih.gov The enzyme exhibits specificity for UDP-glucose as its primary substrate. oup.comd-nb.info While some studies indicate it can also act on UDP-2-deoxyglucose, its main physiological substrate is UDP-glucose. qmul.ac.uk The binding of NAD+ to UGDH typically occurs after the binding of UDP-glucose, suggesting an ordered binding mechanism. nih.gov
Research findings on UGDH substrate specificity and NAD+ dependency include:
| Enzyme Source | Substrate Preferred | Cofactor Required | Apparent Km for UDP-Glc | Apparent Km for NAD+ | Reference |
| Human UGDH | UDP-Glc | NAD+ | ~0.13 mM | - | nih.gov |
| Arabidopsis UGDH isoforms | UDP-Glc | NAD+ | 120–335 µM | ~40 µM | d-nb.info |
| Streptococcus pyogenes UGDH | UDP-Glc | NAD+ | 20 ± 4 µM | 0.5 mM | ubc.ca |
Note: Km values can vary depending on experimental conditions and enzyme source.
Studies on Arabidopsis UGDH isoforms have shown varying affinities for UDP-glucose but similar affinities for NAD+. d-nb.info
The UGDH-catalyzed reaction is considered energetically irreversible. researchgate.netoup.commpg.depsu.edu This irreversibility is significant because it effectively commits UDP-glucose towards the synthesis of this compound and downstream products. oup.compsu.edu This committed step plays a key role in regulating the flux of carbohydrates into pathways that utilize this compound, such as the biosynthesis of cell wall matrix polysaccharides, glucuronylation of secondary compounds, and post-translational modification of glycoproteins. oup.com The irreversible nature of the reaction ensures that this compound is primarily channeled into these biosynthetic processes. oup.com
Substrate Specificity and NAD+ Dependency of UGDH Activity
Myo-Inositol Oxidation Pathway (MIOP) for this compound Formation
The myo-inositol oxidation pathway provides an alternative route for this compound synthesis, starting from myo-inositol. researchgate.nettandfonline.comoup.com
The initial and key step in the MIOP is the oxidative cleavage of myo-inositol to D-glucuronic acid (GlcA), catalyzed by the enzyme myo-inositol oxygenase (MIOX). researchgate.nettandfonline.comoup.comnih.govmpg.deresearchgate.net MIOX is a dioxygenase that utilizes molecular oxygen for this ring-opening reaction. mpg.deresearchgate.netuniprot.orgnih.govuniprot.org This reaction is also considered thermodynamically irreversible. mpg.de
The reaction catalyzed by MIOX is:
myo-inositol + O2 → D-glucuronate + H2O + H+ uniprot.orguniprot.org
In plants, the MIOX gene family has been identified, with different members potentially contributing to this compound synthesis in specific tissues or developmental stages. mpg.denih.gov
Following the conversion of myo-inositol to D-glucuronic acid by MIOX, D-glucuronic acid is subsequently activated to form this compound. researchgate.netoup.comnih.govmpg.deresearchgate.net This activation process typically involves two enzymatic steps. First, D-glucuronic acid is phosphorylated to glucuronic acid-1-phosphate by glucuronokinase. nih.gov Second, glucuronic acid-1-phosphate reacts with UTP to form this compound, catalyzed by a UDP-sugar pyrophosphorylase. nih.gov The enzymatic activities required for this activation have been observed in various plant tissues. mpg.de
While both the UGDH-dependent pathway and the MIOP contribute to the cellular pool of this compound, their relative contributions can vary depending on the organism, tissue type, and developmental stage. researchgate.nettandfonline.comportlandpress.com Some studies suggest a dominance of the UGDH pathway in certain plant tissues, with the MIOP potentially playing a compensatory role. frontiersin.orgnih.govportlandpress.com
Comparative Contributions and Tissue-Specific Dominance of MIOP in Plant Systems
In plants, this compound can be synthesized via two independent routes: the nucleotide sugar oxidation (NSO) pathway and the myo-inositol oxidation pathway (MIOP) researchgate.netresearchgate.net. While the NSO pathway, catalyzed by UDP-glucose dehydrogenase (UGDH), is a direct conversion from UDP-glucose, the MIOP involves a series of enzymatic steps starting from myo-inositol researchgate.netcore.ac.ukuga.edu. The relative importance and predominant contribution of these two pathways to the total this compound pool can vary significantly depending on the plant species, specific tissue types, and different developmental stages researchgate.netresearchgate.net. The myo-inositol oxidation pathway involves myo-inositol oxygenase (MIOX) as a key enzyme core.ac.uk. Studies have suggested that the predominant route can differ among species, tissues, and different development stages researchgate.netresearchgate.net.
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound, particularly through the UGDH-catalyzed reaction, is subject to sophisticated regulatory mechanisms operating at multiple levels. These controls ensure that the supply of this compound is appropriately matched with the cellular requirements for various glycosylation processes and other metabolic functions.
Allosteric Feedback Inhibition of UGDH by Downstream Metabolites (e.g., UDP-Xylose)
A key regulatory mechanism of UGDH activity is allosteric feedback inhibition by downstream metabolites, most notably UDP-xylose (UDP-Xyl) nih.govoncotarget.comuga.eduacs.orgdrugbank.comnih.gov. UDP-xylose is produced from this compound by the action of this compound decarboxylase (UXS) researchgate.netpnas.org. This feedback loop allows the cell to modulate this compound synthesis based on the demand for its metabolic products, such as UDP-xylose, which is a precursor for the synthesis of xylans and other cell wall components nih.gov.
The allosteric inhibition by UDP-xylose involves a conformational change in the UGDH enzyme nih.govacs.orguniprot.org. In human UGDH (hUGDH), UDP-xylose binding converts the enzyme into an inactive, horseshoe-shaped hexamer nih.govuniprot.org. This allosteric transition is facilitated by flexible regions and cavities within the protein core nih.govuniprot.org. Some studies suggest that UDP-xylose may compete with UDP-glucose for the active site, contributing to the inactive state oncotarget.comacs.org. The allosteric mechanism in UGDH has been observed in various organisms, highlighting its conserved importance in regulating nucleotide sugar metabolism acs.orgnih.gov.
Transcriptional and Post-Transcriptional Control of UGDH Gene Expression (e.g., Sp1-mediated regulation, miRNA modulation)
The cellular levels of UGDH, and consequently the capacity for this compound synthesis, are also controlled at the level of gene expression. Transcriptional regulation plays a significant role in determining UGDH abundance. For instance, the transcription factor Sp1 has been identified as a key regulator of human UGDH gene expression, binding to specific sites in the UGDH promoter region and contributing to its basal transcriptional activity nycu.edu.tw. Studies analyzing the human UGDH gene promoter have identified Sp1 binding sites crucial for expression nycu.edu.tw.
Beyond transcriptional control, post-transcriptional mechanisms, such as regulation by microRNAs (miRNAs), can also influence UGDH expression. While direct miRNA targeting of UGDH mRNA is an area of ongoing research, studies have linked antisense RNAs, such as UGDH-AS1, to the regulation of UGDH spandidos-publications.comgenecards.org. UGDH-AS1 has been shown to be potentially regulated by miRNAs like hsa-miR-140, suggesting a complex regulatory network involving non-coding RNAs that can indirectly or directly impact UGDH levels spandidos-publications.com. Transcriptional upregulation of UGDH has been observed in response to certain cellular conditions or stresses researchgate.netnih.gov.
Impact of Precursor Availability (e.g., UDP-Glucose, Glucose-6-phosphate) on this compound Levels
The availability of precursor molecules directly influences the rate of this compound biosynthesis. UDP-glucose is the immediate substrate for the UGDH enzyme nih.govuga.edunih.govoup.com. Therefore, the intracellular concentration of UDP-glucose can directly impact the flux through the UGDH pathway. UDP-glucose itself is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP) core.ac.ukfrontiersin.org. Glucose-1-phosphate is derived from glucose-6-phosphate, a central intermediate of glucose metabolism core.ac.ukuga.edufrontiersin.org.
Enzymology of Udp Glca: Catalysis and Structure Function Relationships
UDP-Glucose Dehydrogenase (UGDH/UGD/UDP-GlcDH)
UDP-glucose dehydrogenase (UGDH) is a key enzyme that catalyzes the NAD+-dependent, two-step oxidation of UDP-glucose (UDP-Glc) to produce UDP-GlcA. This reaction is essential for the biosynthesis of various polysaccharides, including glycosaminoglycans (GAGs) like hyaluronan, heparin, chondroitin (B13769445) sulfate (B86663), and dermatan sulfate, as well as for the glucuronidation of xenobiotics and hormones. oncotarget.comijbs.comuniprot.org
Molecular Architecture and Oligomerization States
UGDH enzymes exhibit diverse molecular architectures and oligomerization states depending on their origin. Eukaryotic UGDHs, such as human UGDH (hUGDH), typically exist as homohexamers. oncotarget.comacs.orgnih.gov The hexameric structure of hUGDH is described as a disc-shaped trimer of homodimers. researchgate.net Each subunit within the hexamer consists of two distinct α/β domains: an N-terminal domain responsible for NAD+ binding and a C-terminal domain involved in UDP-sugar binding. nih.govacs.org The active site is located in the cleft between these two domains. researchgate.netnih.gov
Prokaryotic UGDHs, in contrast, often exhibit a simpler oligomerization behavior, predominantly existing as dimers. acs.orgportlandpress.com This difference in quaternary structure between eukaryotic and prokaryotic UGDHs is thought to be related to variations in intersubunit contacts, particularly within the C-terminal region. portlandpress.com For human UGDH, the hexameric state is considered the active form, although the enzyme can exist in equilibrium with dimeric forms. nih.gov The binding of substrates like UDP-glucose and NAD+ can stabilize the hexameric association. nih.gov
Active Site Characterization and Identification of Catalytic Residues
The active site of UGDH is a highly conserved region crucial for its catalytic function. nih.govnih.gov Several key amino acid residues within the active site have been identified as essential for catalysis through structural studies and mutagenesis experiments. A conserved cysteine residue plays a critical role as the catalytic nucleophile. nih.govportlandpress.comnih.govoup.com In human UGDH, Cysteine 276 (Cys276) is the catalytic nucleophile, participating in the formation of thiohemiacetal and thioester intermediates during the reaction. nih.govnih.govnih.govrcsb.org Mutation of this cysteine residue significantly impairs or abolishes enzymatic activity. nih.govunl.edu
Other conserved residues in the active site of hUGDH include Thr131, Glu161, Lys220, Asn224, and Asp280. nih.gov Lysine 220 (Lys220) is proposed to act as a general base involved in the oxidation of the UDP-glucose alcohol group and stabilization of oxyanions during intermediate formation. acs.orgrcsb.org Aspartate 280 (Asp280) is thought to be critical for activating the substrate and the catalytic cysteine, potentially by coordinating a water molecule that deprotonates Cys276. acs.orgrcsb.org Glutamate 161 (Glu161) is suggested to function as a general catalytic base for the hydrolysis of the thioester intermediate. nih.gov Mutation of Glu161 can lead to the accumulation of the thioester adduct. nih.govrcsb.org Lysine 339 (Lys339) in hUGDH appears to be important for substrate binding, as its mutation affects the enzyme's affinity for UDP-glucose. acs.orgnih.govacs.org
The NAD+ binding site within UGDH also involves conserved residues, typically conforming to a Rossmann-fold motif. nih.gov
Structure-Based Subclassification and Phylogenetic Analysis of UGDH Family Members
Phylogenetic analysis of UGDH enzymes from various organisms reveals evolutionary relationships and supports a structure-based subclassification. UGDHs can broadly be classified into different groups. An evolutionary analysis identified three main groups: Group I and II prokaryotic UGDHs and a eukaryotic group (UGDH-II). mdpi.com The eukaryotic UGDH-II enzymes are characterized by an extended C-terminal domain that facilitates the formation of complex homohexameric assemblies. researchgate.net Prokaryotic UGDH-I enzymes, with their simpler dimeric structure, lack some of the intersubunit contacts present in the eukaryotic forms. portlandpress.com
Phylogenetic trees constructed using UGDH protein sequences from diverse species, including plants and bacteria, show distinct clustering patterns corresponding to these evolutionary groups. nih.govresearchgate.net For instance, UGDHs from aquatic algae may cluster separately from those in terrestrial plants. researchgate.net These analyses help in understanding the evolutionary history and functional divergence within the UGDH family. mdpi.comsemanticscholar.org
Kinetic Parameters (K_m, V_max, K_cat, Catalytic Efficiency) and Mechanistic Insights
The catalytic mechanism of UGDH involves two successive NAD+-dependent oxidation steps without the release of an intermediate aldehyde. oncotarget.comnih.gov The reaction proceeds through the formation of covalent thiohemiacetal and thioester intermediates involving the catalytic cysteine residue. nih.govnih.govrcsb.org
The kinetic parameters, such as K_m, V_max, and k_cat (turnover number), provide quantitative insights into the enzyme's activity and substrate affinity. K_m represents the substrate concentration at half V_max and is an indicator of the enzyme's affinity for its substrate; a lower K_m generally indicates higher affinity. reddit.com V_max is the maximum reaction rate under saturating substrate conditions. reddit.com k_cat is the turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit time. reddit.com Catalytic efficiency is often expressed as the ratio of k_cat to K_m (k_cat/K_m).
Reported kinetic parameters for UGDH vary depending on the source of the enzyme and experimental conditions. For human UGDH, reported K_m values for UDP-glucose range from 7.6 μM to 25 μM, and for NAD+, they range from 384 μM to 1160 μM. uniprot.org The k_cat for human UGDH with UDP-glucose as substrate is reported as 0.55 s⁻¹. uniprot.org Studies on UGDH from Streptococcus pyogenes reported a k_cat of 1.7 s⁻¹ and K_m values of 20 μM for UDP-glucose and 60 μM for NAD+. ualberta.ca
The mechanism involves the transfer of a hydride from UDP-glucose to NAD+, followed by nucleophilic attack by the catalytic cysteine to form a thiohemiacetal. oncotarget.comnih.govnih.gov A second hydride transfer to another NAD+ molecule leads to a thioester intermediate, which is then hydrolyzed to release this compound. nih.govnih.govrcsb.org While this general mechanism is widely supported, some studies propose variations, including an NAD+-dependent bimolecular nucleophilic substitution (SN2) reaction in the first oxidation step. ijbs.comnih.gov
UGDH activity can be regulated, for example, by feedback inhibition by UDP-xylose, which can compete with UDP-glucose for the active site and induce conformational changes that lead to an inactive enzyme state. uniprot.orgresearchgate.netosti.gov
Table 1: Selected Kinetic Parameters for UGDH
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Human | UDP-glucose | 7.6-25 | 0.55 | uniprot.org |
| Human | NAD+ | 384-1160 | - | uniprot.org |
| Streptococcus pyogenes | UDP-glucose | 20 | 1.7 | ualberta.ca |
| Streptococcus pyogenes | NAD+ | 60 | 1.7 | ualberta.ca |
| Arabidopsis thaliana UGD2 | UDP-glucose | 123 | 1.92 | d-nb.info |
| Arabidopsis thaliana UGD2 | NAD+ | 43 | 1.92 | d-nb.info |
| Arabidopsis thaliana UGD3 | UDP-glucose | 335 | 2.52 | d-nb.info |
| Arabidopsis thaliana UGD3 | NAD+ | 42 | 2.52 | d-nb.info |
| Arabidopsis thaliana UGD4 | UDP-glucose | 171 | 1.17 | d-nb.info |
| Arabidopsis thaliana UGD4 | NAD+ | 44 | 1.17 | d-nb.info |
This compound Decarboxylases (UDP-Xylose Synthase, UXS)
This compound decarboxylases, also known as UDP-Xylose Synthases (UXS), catalyze the NAD-dependent decarboxylation of this compound to form UDP-xylose. ebi.ac.ukasm.org UDP-xylose is another important nucleotide sugar precursor involved in the synthesis of various glycans, including proteoglycans in animals and xylans and xyloglucans in plants. ebi.ac.ukasm.orgnih.gov
Classification within the Short-Chain Dehydrogenase/Reductase (SDR) Superfamily
This compound decarboxylases are classified as members of the large and functionally diverse Short-Chain Dehydrogenase/Reductase (SDR) superfamily. nih.govebi.ac.ukasm.orgnih.govugent.be The SDR superfamily includes a wide range of enzymes that catalyze oxidation/reduction reactions on various substrates, often utilizing NAD(P)H or NAD(P)+ as cofactors. nih.govebi.ac.uknih.gov
Enzymes within the SDR superfamily share a common structural motif, typically a Rossmann fold, which is involved in NAD(P)H/NAD(P)+ binding. nih.govebi.ac.uk Despite relatively low sequence identity (15-30%) across the superfamily, they exhibit high structural similarity. nih.gov this compound decarboxylases, like other SDR members, conform to these structural characteristics. nih.gov
Within the SDR superfamily, this compound decarboxylases belong to a subgroup that acts on nucleotide-activated monosaccharides. nih.govebi.ac.uk These enzymes often initiate their catalytic pathway with an oxidation step at a specific carbon of the sugar substrate using enzyme-bound NAD+. nih.govd-nb.inforesearchgate.net In the case of this compound decarboxylases, this involves an initial oxidation at the C4 position of this compound. d-nb.info This oxidation leads to a transient intermediate, which is then followed by decarboxylation at the C6 carboxyl group and often a subsequent reduction step to yield UDP-xylose. d-nb.info
While the general catalytic strategy involving oxidation is conserved within the SDR superfamily, specific active site residues and mechanistic details can vary among different SDR subgroups and even within the decarboxylase family. d-nb.infoacs.org For instance, some SDR-type decarboxylases may utilize a conserved tyrosine residue as a catalytic base for the initial oxidation. d-nb.inforesearchgate.net Human UDP-xylose synthase (hUXS1) is also classified within the SDR superfamily, specifically among the "extended SDRs" that handle nucleotide-sugar epimerization and dehydration. nih.gov hUXS1 is reported to possess a canonical SDR active site with a conserved triad (B1167595) (Thr118, Tyr147, Lys151) likely involved in oxidoreduction. nih.gov
Table 2: Classification of this compound Decarboxylases
| Enzyme Family | Superfamily | Key Reaction Catalyzed | Cofactor |
| This compound Decarboxylase (UXS) | Short-Chain Dehydrogenase/Reductase (SDR) | Decarboxylation of this compound to UDP-xylose | NAD+ |
Mechanistic Steps: NAD+/NADH Cofactor Cycling and UDP-α-D-4-keto-xylose Intermediate Formation
The enzymatic conversion of this compound to UDP-xylose is catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-xylose synthase (UXS) nih.govpnas.org. This conversion is an oxidative decarboxylation reaction that proceeds through a series of steps involving the NAD+/NADH cofactor. The mechanism is believed to start with the oxidation of the C4 hydroxyl group of this compound by enzyme-bound NAD+, resulting in the formation of a transient UDP-4-keto-glucuronic acid intermediate nih.govnih.govnih.gov. This intermediate is a β-keto acid, which is susceptible to decarboxylation nih.govnih.gov. Following decarboxylation at the C6 position, a UDP-4-keto-pentose intermediate is generated nih.govnih.gov. The final step involves the stereospecific reduction of the C4 keto group by the NADH, which was generated in the initial oxidation step, to yield UDP-xylose nih.govnih.gov. The NAD+ cofactor remains tightly bound to the enzyme throughout the catalytic cycle, undergoing reduction to NADH and then re-oxidation nih.gov.
Substrate Specificity and Exclusive Production of UDP-Xylose
UDP-glucuronic acid decarboxylase (UXS) exhibits a high degree of substrate specificity, primarily acting on this compound to produce UDP-xylose pnas.orgnih.gov. Early studies on crude enzyme preparations from some sources suggested the production of a mixture of UDP-D-xylose and UDP-L-arabinose. However, it was later demonstrated that the presence of UDP-L-arabinose was due to contamination by a UDP-L-arabinose-4-epimerase, and that purified this compound decarboxylase exclusively produces UDP-xylose nih.govresearchgate.net. The mechanism involves a stereospecific reduction of the UDP-4-keto-pentose intermediate, ensuring the formation of UDP-xylose as the sole pentose (B10789219) product nih.govnih.govd-nb.info.
This compound 4-Epimerases (UGlcAE)
This compound 4-epimerases (UGlcAE) are enzymes that catalyze the reversible epimerization of this compound at the C4 position researchgate.netnih.govontosight.ai. This reaction leads to the formation of UDP-galacturonic acid (UDP-GalA), another crucial nucleotide sugar involved in various biosynthetic pathways, particularly in plants and bacteria for cell wall synthesis researchgate.netnih.govuniprot.org.
Enzymatic Epimerization of this compound to UDP-Galacturonic Acid
The epimerization of this compound to UDP-GalA catalyzed by UGlcAE is a reversible reaction that involves the inversion of the stereochemistry at the C4 carbon of the glucuronic acid moiety nih.govontosight.ai. Similar to this compound decarboxylase, this reaction is NAD+-dependent and proceeds through a transient 4-keto intermediate nih.govd-nb.inforesearchgate.netnih.gov. The mechanism involves the oxidation of the C4 hydroxyl group of this compound by enzyme-bound NAD+, forming a UDP-4-keto-hexose-uronic acid intermediate nih.govd-nb.inforesearchgate.net. Unlike the decarboxylase, the epimerase facilitates the rotation of this intermediate within the active site, followed by the stereospecific reduction of the C4 keto group by NADH, resulting in the formation of UDP-GalA d-nb.inforesearchgate.netnih.gov. The precise positioning of the substrate and intermediate within the active site is crucial for preventing decarboxylation and ensuring the correct stereochemical outcome of the epimerization nih.govd-nb.info.
Structural Attributes: Type-II Membrane Protein Topology and Catalytic Domains
UGlcAE enzymes are often predicted to be type-II membrane proteins nih.govnih.govannualreviews.org. They typically possess two main domains: a variable N-terminal region, which may contain predicted cytosolic, transmembrane, and stem domains, and a large, conserved C-terminal catalytic region nih.govuniprot.orgnih.gov. The catalytic domain is highly conserved and is characteristic of a large family of epimerases/dehydratases, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily nih.govresearchgate.netnih.govnih.govresearchgate.net. SDR enzymes are characterized by a conserved catalytic triad, often Ser/Thr-Tyr-Lys, where the tyrosine residue plays a key role as a catalytic base in abstracting a proton from the substrate's hydroxyl group to facilitate oxidation by NAD+ nih.govnih.gov.
Kinetic Properties and Allosteric Regulation by Nucleotide Sugars (e.g., UDP-Xyl, UDP-Ara)
Studies on the kinetic properties of UGlcAE from various organisms have shown varying characteristics. For instance, the UGlcAE from Arabidopsis thaliana (AtUGlcAE1) has an apparent Km value of 720 μM for this compound and an equilibrium constant of approximately 1.9 for the conversion of this compound to UDP-GalA nih.govuniprot.orgnih.gov. The enzyme is active over a range of temperatures and has optimal activity at a specific pH nih.govnih.gov.
UGlcAE activity can be subject to allosteric regulation by other nucleotide sugars. Research indicates that AtUGlcAE1 is inhibited by UDP-xylose (UDP-Xyl) and UDP-arabinose (UDP-Ara) nih.govuniprot.orgnih.gov. This inhibition suggests a potential regulatory mechanism where the accumulation of downstream products of nucleotide sugar metabolism can influence the activity of enzymes involved in the synthesis of their precursors, thereby helping to regulate the flow of sugars into different pathways, such as pectin (B1162225) biosynthesis in plants nih.govnih.gov.
Here is a table summarizing some kinetic properties of AtUGlcAE1:
| Parameter | Value | Substrate | Organism | Source |
| Apparent Km | 720 μM | This compound | Arabidopsis thaliana | nih.govuniprot.orgnih.gov |
| Equilibrium Constant | ~1.9 | UDP-GalA/UDP-GlcA | Arabidopsis thaliana | nih.gov |
| Optimal pH | 7.5 | This compound | Arabidopsis thaliana | nih.govnih.gov |
| Active Temperature Range | 20°C - 55°C | This compound | Arabidopsis thaliana | nih.govnih.gov |
Regulation of AtUGlcAE1 by nucleotide sugars:
| Regulator | Effect | Concentration | Source |
| UDP-Xyl | Inhibition | Not specified | nih.govuniprot.orgnih.gov |
| UDP-Ara | Inhibition | Not specified | nih.govuniprot.orgnih.gov |
| UDP-Glc | No inhibition | Not specified | nih.govnih.gov |
| UDP-Gal | No inhibition | Not specified | nih.govnih.gov |
| UMP | No inhibition | Not specified | nih.govnih.gov |
UDP-Glucuronosyltransferases (UGTs)
UDP-Glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum researchgate.netnih.govresearchgate.netbidmc.org. Their main function is to catalyze the process of glucuronidation, which involves the transfer of the glucuronic acid moiety from this compound to a wide range of lipophilic aglycone substrates researchgate.netnih.govresearchgate.netbidmc.orgontosight.aiwikipedia.orgreactome.orgnih.gov. This conjugation reaction results in the formation of more water-soluble glucuronide conjugates, which are more readily excreted from the body bidmc.orgontosight.ai. UGTs play a critical role in the metabolism and detoxification of numerous endogenous compounds, such as bilirubin, steroids, and bile acids, as well as exogenous substances, including drugs and environmental chemicals researchgate.netnih.govresearchgate.netbidmc.orgontosight.aiwikipedia.orgnih.gov. The transfer of glucuronic acid typically occurs to functional groups containing oxygen, nitrogen, or sulfur atoms on the substrate molecule researchgate.netwikipedia.org. The human UGT superfamily consists of multiple isoforms with varying substrate specificities and tissue expression patterns nih.govresearchgate.net.
Membrane-Bound Nature and Endoplasmic Reticulum (ER) Localization
UDP-glucuronosyltransferases are integral membrane proteins primarily localized in the endoplasmic reticulum (ER). researchgate.netbidmc.orghelsinki.firesearchgate.netfrontiersin.org This localization is crucial for their function in metabolizing both endogenous compounds and xenobiotics. bidmc.orghelsinki.firesearchgate.netfrontiersin.org The catalytic N-terminal domain of UGTs faces the ER lumen, while their smaller C-terminal domain resides in the cytoplasm. bidmc.org A specific transporter, SLC35D1, is responsible for transporting this compound from the cytoplasm into the ER lumen, where it is accessible to the UGTs. bidmc.org
Enzymatic Mechanism: Inverting Glycosyltransferase Family and SN2-like Glucuronyl Group Transfer
UGTs belong to the inverting glycosyltransferase family, specifically GT1. researchgate.nethelsinki.fiuvic.camdpi.com The glucuronidation reaction catalyzed by UGTs follows a direct SN2-like mechanism. researchgate.nethelsinki.fihelsinki.fi This involves a nucleophilic attack by the acceptor molecule on the anomeric carbon (C1) of the glucuronic acid moiety of this compound. researchgate.nethelsinki.fihelsinki.fi This SN2-like transfer results in the inversion of the anomeric configuration of the glucuronic acid from alpha in this compound to beta in the resulting glucuronide conjugate. researchgate.nethelsinki.fihelsinki.fi The mechanism typically involves a catalytic dyad, often comprising histidine and aspartic acid residues, which can deprotonate the acceptor substrate, facilitating its nucleophilic attack. helsinki.fifrontiersin.org
Diversity of Substrate Aglycones and Specificity for this compound as Glucuronyl Donor
UGTs exhibit broad substrate specificity regarding the aglycone (non-sugar acceptor) molecule. researchgate.netbidmc.orghelsinki.firesearchgate.netnih.gov They can conjugate glucuronic acid to a wide variety of lipophilic compounds containing functional groups such as hydroxyl, carboxyl, or amine groups. researchgate.netbidmc.orghelsinki.fihelsinki.fiphysiology.org These substrates include endogenous molecules like bilirubin, steroid hormones (e.g., β-estradiol, testosterone), and brain transmitters, as well as numerous exogenous substances like drugs (e.g., acetaminophen, morphine, valproic acid, oxazepam) and environmental mutagens. researchgate.netbidmc.orghelsinki.fihelsinki.finih.govnih.gov
Despite the broad specificity for aglycones, UGTs generally show high specificity for this compound as the glucuronyl donor. researchgate.netbidmc.orgresearchgate.netnih.gov However, some studies on specific UGTs, such as the plant enzyme UGT84F9, have shown some in vitro activity with other UDP-sugars like UDP-glucose, although this compound is often the preferred substrate. nih.govoup.com Research on human β1,3-glucuronosyltransferase I (GlcAT-I) has identified specific residues crucial for its selectivity towards this compound. nih.govnih.govnih.gov Mutation of these residues can significantly alter the donor substrate specificity, allowing the enzyme to utilize other nucleotide sugars. nih.gov
Isoform Heterogeneity, Splice Variants, and Functional Overlap
The human UGT enzyme system is characterized by significant isoform heterogeneity. helsinki.fihelsinki.finih.govresearchgate.net There are at least 22 genes encoding UGTs, categorized into four families: UGT1, UGT2, UGT3, and UGT8. bidmc.orghelsinki.fiphysiology.org The UGT1A subfamily, in particular, arises from a single gene locus through alternative splicing, generating multiple isoforms (UGT1A1 and UGT1A3-UGT1A10) with distinct N-terminal substrate-binding domains but sharing common C-terminal domains involved in this compound binding and membrane association. helsinki.fifrontiersin.orgnih.gov
While UGT isoforms exhibit distinct substrate specificities, there is also functional overlap in their ability to metabolize certain compounds. helsinki.fifrontiersin.orgnih.govresearchgate.net This overlap can contribute to the complexity of drug metabolism and detoxification. nih.govresearchgate.net
Identification and Functional Analysis of this compound Binding Site Residues
Identifying the specific amino acid residues involved in this compound binding is crucial for understanding UGT function and specificity. Due to the membrane-bound nature of UGTs, obtaining crystal structures has been challenging. researchgate.netnih.gov However, studies utilizing homology modeling, site-directed mutagenesis, and biochemical analyses have provided insights into the this compound binding site. nih.govnih.govnih.govnih.govoup.comdntb.gov.ua
Research on human β1,3-glucuronosyltransferase I (GlcAT-I) has identified several residues in the this compound binding site, including Y84, D113, R156, R161, and R310. nih.govnih.govdntb.gov.ua Mutational analysis of these residues has revealed their differential roles in UDP binding and catalytic activity. For instance, Y84 and D113 appear important for uridine (B1682114) binding, while R156 and R161 are critical for enzyme activity. nih.govnih.gov R161, being an invariant residue, is particularly important for GlcAT-I activity. nih.govnih.gov
Studies on other UGTs, such as UGT1A10 and the plant enzyme GumK, have also identified residues potentially involved in this compound binding through modeling and mutational analysis. nih.govoup.com For UGT1A10, residues like K314 and K404 have been implicated in this compound binding based on homology modeling and biochemical confirmation. nih.gov In GumK, residues like R29, D157, K307, and S304 are conserved and may form a complex network involved in this compound binding, potentially influencing ligand conformation for catalysis. oup.com
Other UDP-Sugar-Producing Pyrophosphorylases Involved in this compound Precursor Metabolism (e.g., UDP-Sugar Pyrophosphorylase, USPase)
This compound is synthesized from UDP-glucose through the action of UDP-glucose 6-dehydrogenase (UGDH), which uses NAD+ as a cofactor. wikipedia.orgresearchgate.net UDP-glucose, the precursor of this compound, is primarily generated from glucose 1-phosphate and UTP by the enzyme UDP-glucose pyrophosphorylase (UGPase). researchgate.netoup.comasm.org
UDP-sugar pyrophosphorylase (USPase) is another enzyme involved in nucleotide sugar metabolism, catalyzing the reversible reaction between a sugar-1-phosphate and a nucleoside triphosphate (like UTP) to form a UDP-sugar and pyrophosphate. oup.com While UGPase is the main enzyme producing UDP-glucose, USPase can also catalyze the same reaction. oup.com In plants, USPase is important for the recycling of arabinose and xylose and is required during vegetative and reproductive growth. nih.gov It can utilize UDP-glucuronic acid-1-phosphate as a substrate, suggesting a role in pathways that produce this compound, such as the myo-inositol oxygenase pathway in pollen. nih.gov Defects in UGPase can lead to reduced levels of UDP-glucose and other UDP-sugars, including this compound, affecting various metabolic pathways and glycoconjugate biosynthesis. oup.commdpi.com
Transport Mechanisms of Udp Glca: Intracellular Dynamics
Cytosolic Synthesis and Subsequent Transport for Lumenal Glycosylation Reactions
UDP-GlcA is primarily synthesized in the cytosol through the oxidation of UDP-glucose, a reaction catalyzed by UDP-glucose dehydrogenase (UGDH) nih.govnih.govresearchgate.net. This cytosolic pool of this compound serves as the precursor for glycosylation reactions occurring in different cellular compartments, including the plasma membrane (e.g., hyaluronan synthesis), the Golgi apparatus (e.g., proteoglycan and cell wall polysaccharide synthesis), and the ER (e.g., glucuronidation) frontiersin.orgnih.govresearchgate.net. Since glycosyltransferases that utilize this compound as a substrate are predominantly located within the lumen of the Golgi and ER, this compound must be transported from the cytosol into these organelles nih.govreactome.orgoup.com.
Specific Nucleotide Sugar Transporters (NSTs)
The transport of nucleotide sugars, including this compound, across organelle membranes is mediated by a family of proteins known as Nucleotide Sugar Transporters (NSTs) reactome.orgresearchgate.netscielo.br. These transporters are typically multi-transmembrane proteins residing in the membranes of the Golgi apparatus and the ER reactome.orgnih.gov. NSTs exhibit varying substrate specificities, ensuring that the correct nucleotide sugar is delivered to the appropriate lumenal compartment for specific glycosylation pathways researchgate.net.
Golgi-Localized Transporters (e.g., UUAT1 in Arabidopsis thaliana, frc transporter in Drosophila melanogaster)
Several NSTs have been identified that facilitate the transport of this compound into the Golgi lumen. In Arabidopsis thaliana, the UDP-Uronic Acid Transporter 1 (UUAT1) is a Golgi-localized protein responsible for transporting this compound and UDP-galacturonic acid (UDP-GalA) in vitro oup.comuniprot.orgnih.govosti.govunimelb.edu.au. Research on uuat1 mutants in Arabidopsis has shown altered seed mucilage composition, with reduced levels of GalA, rhamnose, and xylose, highlighting the importance of UUAT1 in providing substrates for pectin (B1162225) and hemicellulose biosynthesis in the Golgi oup.comnih.govosti.gov.
In Drosophila melanogaster, the fringe connection (frc) gene encodes a multifunctional Golgi nucleotide sugar transporter that imports this compound, along with other nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-glucose, and UDP-N-acetylgalactosamine (UDP-GalNAc), from the cytosol into the Golgi lumen embopress.orgresearchgate.netflybase.orgoup.com. The frc transporter plays a crucial role in the biosynthesis of glycosaminoglycans and UDP-xylose within the Golgi flybase.orgflybase.org.
Endoplasmic Reticulum (ER)-Localized Transporters (e.g., SLC35D1)
This compound is also transported into the lumen of the ER, where it is utilized by UDP-glucuronosyltransferases (UGTs) for glucuronidation, a key detoxification process nih.govbidmc.orghmdb.ca. The human solute carrier family 35 member D1 (SLC35D1), also known as UDP-galactose transporter-related protein 7 (UGTrel7) or UDP-glucuronic acid/UDP-N-acetylgalactosamine transporter, is an ER-localized antiporter that transports both this compound and UDP-GalNAc from the cytosol into the ER lumen bidmc.orghmdb.cauniprot.orgreactome.orggenecards.orgreactome.org. This transport is essential for glucuronidation and chondroitin (B13769445) sulfate (B86663) biosynthesis hmdb.careactome.org. Defects in SLC35D1 are associated with Schneckenbecken dysplasia, a severe skeletal dysplasia, underscoring its critical role in development genecards.orgreactome.org.
Mechanisms and Regulation of this compound Transport
Nucleotide sugar transport across organelle membranes is primarily facilitated by NSTs, which operate through specific mechanisms.
Energy-Independent Transport Driven by Concentration Gradients
Nucleotide sugar transporters, including those for this compound, are generally considered to function as antiporters, mediating the exchange of a cytosolic nucleotide sugar for a lumenal nucleoside monophosphate (NMP) reactome.orgnih.gov. This transport is typically energy-independent and driven by the concentration gradient of the nucleotide sugar and the released NMP across the membrane reactome.orgnih.gov. As glycosylation reactions proceed in the lumen, the concentration of the nucleotide sugar decreases, while the concentration of the corresponding NMP (e.g., UMP from this compound) increases. This creates a gradient that favors the influx of cytosolic nucleotide sugar in exchange for lumenal NMP efflux nih.govreactome.org.
Antiport Systems and Exchange with Nucleotides (e.g., UMP, UDP-GlcNAc)
This compound transport is commonly facilitated by antiport systems. For instance, SLC35D1 in the ER membrane transports this compound into the lumen in exchange for UMP nih.govuniprot.org. Similarly, SLC35D2 is inferred to mediate the exchange of this compound and UMP across the Golgi membrane reactome.org.
Research has also indicated potential interactions and exchange with other nucleotide sugars. The transport of this compound can be influenced by the presence of other nucleotide sugars, such as UDP-GlcNAc. Studies have shown that the interaction between the transport of this compound and UDP-GlcNAc can differ between ER and Golgi vesicles, potentially affecting glucuronidation activity nih.gov. For example, in ER-derived vesicles, efflux of intravesicular UDP-GlcNAc can strongly stimulate the influx of cytosolic this compound nih.gov. SLC35D1 itself can transport both this compound and UDP-GalNAc, and may couple the efflux of UDP-GlcNAc or UDP-GalNAc to the influx of this compound into the ER lumen uniprot.org.
The specific exchange partners and the extent of interaction can vary depending on the specific transporter and the cellular compartment nih.gov. While UMP is a common exchange partner, the possibility of exchange with other nucleotide diphosphates released from glycosylation reactions also exists nih.gov.
Here is a summary table of the transporters mentioned and their locations:
| Transporter Name (Gene) | Organism | Localization | Substrates Transported (includes this compound) | Exchange Partner(s) (if specified) |
| UUAT1 | Arabidopsis thaliana | Golgi apparatus/membrane uniprot.orgnih.gov | This compound, UDP-GalA uniprot.orgnih.gov | Not explicitly specified in sources |
| frc | Drosophila melanogaster | Golgi apparatus/ER embopress.orgresearchgate.netflybase.orgoup.com | This compound, UDP-GlcNAc, UDP-glucose, UDP-GalNAc, UDP-xylose researchgate.netflybase.org | Antiport activity inferred flybase.org |
| SLC35D1 (UGTrel7, this compound/UDP-GalNAc transporter) | Homo sapiens | Endoplasmic Reticulum (ER) bidmc.orguniprot.orggenecards.org | This compound, UDP-GalNAc, UDP-GlcNAc uniprot.orgreactome.orggenecards.org | Nucleoside monophosphate (UMP), other nucleotide sugars (e.g., UDP-GlcNAc, UDP-GalNAc efflux) nih.govuniprot.org |
| SLC35D2 | Homo sapiens | Golgi membrane reactome.org | This compound (inferred) reactome.org | UMP (inferred) reactome.org |
| Uut1 | Cryptococcus neoformans | Secretory pathway (ER/Golgi) asm.org | This compound asm.org | UMP asm.org |
Influence of Intravesicular Metabolism on Transport Efficiency
The transport of this compound into the lumen of intracellular organelles, particularly the endoplasmic reticulum (ER) and Golgi apparatus, is a critical step for various metabolic processes, including glucuronidation and polysaccharide biosynthesis. The efficiency of this transport is intrinsically linked to the metabolic activities occurring within these vesicles. This compound is synthesized in the cytosol and must be translocated across the organelle membrane by specific nucleotide sugar transporters (NSTs) to be accessible to luminal enzymes such as UDP-glucuronosyltransferases (UGTs) and xylosyltransferases. asm.orgresearchgate.netnih.gov
Intravesicular metabolism of this compound can significantly influence its transport efficiency through several mechanisms, primarily involving the concentration gradients of this compound and its metabolic products, and the activity of the transporters themselves. Studies using ER-derived vesicles have shown that the initial uptake of intact this compound is concomitant with its rapid hydrolysis within the lumen. capes.gov.br This hydrolysis, catalyzed by nucleoside diphosphatases (NDPases), converts this compound to UDP and glucuronic acid (GlcA), and subsequently, UDP can be further hydrolyzed to UMP and inorganic phosphate (B84403). mdpi.com The removal of intravesicular this compound through these metabolic processes helps maintain a favorable concentration gradient, driving further influx of this compound from the cytosol into the lumen. mdpi.com
Furthermore, the intravesicular presence of other nucleotide sugars or their derivatives can impact this compound transport through trans-stimulation mechanisms. For instance, in the ER, the efflux of intravesicular UDP-N-acetylglucosamine (UDP-GlcNAc) or UDP-xylose (UDP-Xyl) can trans-stimulate the uptake of cytosolic this compound. nih.govresearchgate.netnih.govrhea-db.orgportlandpress.comresearchgate.netcore.ac.uk This suggests that the transporters involved in this compound import may function as antiporters, exchanging luminal nucleotides for cytosolic this compound. The metabolic conversion of this compound into UDP-Xyl within the lumen, catalyzed by this compound decarboxylase (UXS), can also indirectly influence transport by affecting the intravesicular pool of molecules available for exchange. asm.orgresearchgate.netconicet.gov.ar
Research has demonstrated differential regulation of this compound transport in ER and Golgi membranes, highlighting the organelle-specific influence of intravesicular conditions. While trans-stimulation by UDP-GlcNAc and UDP-Xyl is pronounced in the ER, it is less significant in Golgi vesicles. nih.govrhea-db.orgrhea-db.org This difference may be attributed to variations in transporter types, their regulation, or the metabolic landscape within the lumen of these organelles.
Detailed research findings illustrate the impact of intravesicular metabolism on this compound transport efficiency. For example, studies have measured the uptake of radiolabeled this compound into microsomal vesicles under different conditions. The presence of substances that are metabolized or transported within the lumen can alter the rate and extent of this compound accumulation.
The following table summarizes representative data illustrating the influence of intravesicular conditions on this compound transport, based on experimental findings:
| Intravesicular Condition | Effect on this compound Transport Rate | Notes | Source(s) |
| Rapid hydrolysis of this compound | Increased | Maintains favorable concentration gradient for influx. | capes.gov.brmdpi.com |
| Presence of UDP-GlcNAc (ER) | Increased (Trans-stimulation) | Facilitates exchange via antiporter mechanism. | nih.govnih.govrhea-db.orgresearchgate.net |
| Presence of UDP-Xyl (ER) | Increased (Trans-stimulation) | Facilitates exchange via asymmetric carrier system. | researchgate.netcore.ac.uk |
| Presence of UDP or UMP (ER) | Increased (Trans-stimulation of UDP-Xyl efflux, indirectly affecting this compound influx) | Involved in proposed shuttle mechanisms. | researchgate.netnih.govcore.ac.uk |
| Disruption of microsomal membrane | Increased (Apparent uptake) | Bypasses the transport step, allowing free access to lumen. | mdpi.com |
This compound as a Precursor in Nucleotide Sugar Interconversion Pathways
This compound occupies a central position in the nucleotide sugar interconversion network, serving as the direct precursor for the formation of several other crucial UDP-sugars. nih.govuni.lu This metabolic hub allows for the controlled synthesis of diverse sugar moieties required for various glycosylation processes.
UDP-Galacturonic Acid (UDP-GalA) is a key derivative of this compound, generated through the epimerization of this compound at the C4 position. nih.govuni.lu This reaction is catalyzed by the enzyme UDP-glucuronic acid 4-epimerase (UGlcAE or GAE). In plants, GAE is primarily localized in the Golgi apparatus, the site of pectin biosynthesis. uni.lu The reversible nature of the reaction catalyzed by UGlcAE allows for the interconversion between this compound and UDP-GalA, playing a critical role in regulating the supply of UDP-GalA for pectin synthesis. Studies on Arabidopsis have identified a family of six GAE genes, with their protein products being putative type-II membrane proteins located in the Golgi. The activity of GAE can be inhibited by other nucleotide sugars like UDP-Xylose and UDP-Arabinose, suggesting a feedback regulatory mechanism in pectin synthesis. uni.lu UDP-GalA serves as an activated precursor for the incorporation of galacturonic acid residues into pectic polysaccharides, which are vital components of the plant cell wall.
UDP-Xylose (UDP-Xyl) is synthesized from this compound through a decarboxylation reaction catalyzed by UDP-glucuronic acid decarboxylase, also known as UDP-Xylose synthase (UXS). nih.govuni.lu This enzymatic conversion is essentially irreversible under physiological conditions. In plants, UXS enzymes are found in both the cytosol and the Golgi apparatus, reflecting the complex topological requirements for nucleotide sugar supply during cell wall synthesis. uni.lu For instance, Arabidopsis thaliana has six UXS genes, with some encoding soluble cytosolic isoforms and others encoding putative membrane-bound Golgi-localized isoforms. UDP-Xylose is a crucial sugar donor for the biosynthesis of major hemicelluloses in plant cell walls, including xylans and xyloglucans. Xylans are principal components of secondary cell walls, while xyloglucans are major hemicelluloses in dicot primary walls. The synthesis of these polysaccharides in the Golgi requires a steady supply of UDP-Xylose. Interestingly, UDP-Xylose can feedback inhibit enzymes upstream in its synthesis pathway, including UGDH and UXS itself, highlighting a regulatory mechanism for nucleotide sugar homeostasis. nih.govuni.lu
This compound also serves as the ultimate precursor for the synthesis of UDP-Arabinose (UDP-Ara) and UDP-Apiose (UDP-Api), two other important nucleotide sugars involved in the formation of complex polysaccharides. UDP-Arabinose is primarily derived from UDP-Xylose through the action of a UDP-Xylose 4-epimerase (UXE). nih.govuni.lu This enzymatic step involves the epimerization of UDP-Xylose. UDP-Apiose is produced directly from this compound through the activity of UDP-apiose/UDP-xylose synthase (AXS), an enzyme that can catalyze the formation of both UDP-Apiose and UDP-Xylose from this compound. nih.govuni.lu Both UDP-Arabinose and UDP-Apiose are incorporated into various complex polysaccharides, particularly within the plant cell wall, contributing to its structural diversity and functional properties. nih.gov
Synthesis of UDP-Xylose for Xylan and Xyloglucan Formation
Roles in Complex Polysaccharide Biosynthesis
The this compound-derived nucleotide sugars are indispensable for the biosynthesis of complex polysaccharides, especially those found in the plant cell wall. These polysaccharides contribute significantly to cell structure, mechanical strength, and various developmental processes.
Plant cell walls are complex structures primarily composed of cellulose (B213188), hemicelluloses, and pectins. nih.gov Hemicelluloses and pectins together form the matrix polysaccharides, in which cellulose fibrils are embedded. nih.gov The biosynthesis of most matrix polysaccharides occurs in the Golgi apparatus, requiring nucleotide sugars as glycosyl donors. nih.gov this compound and its derivatives are key precursors for the synthesis of a large proportion of these matrix polysaccharides. nih.govnih.gov
Pectins are a diverse group of polysaccharides that are major components of the primary plant cell wall, playing crucial roles in cell adhesion, expansion, and signaling. This compound-derived sugars, particularly UDP-GalA, UDP-Arabinose, UDP-Xylose, and UDP-Apiose, are essential for the synthesis and structural complexity of pectin polymers, including Rhamnogalacturonan I (RG-I) and Rhamnogalacturonan II (RG-II). nih.gov
Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone composed of repeating disaccharide units of rhamnose and galacturonic acid. UDP-GalA, derived from this compound, provides the galacturonic acid residues for the RG-I backbone. RG-I backbones are often branched with neutral side chains, predominantly arabinans and galactans, as well as arabinogalactans. The arabinose residues in these side chains are derived from UDP-Arabinose, which is synthesized from UDP-Xylose, a this compound derivative. nih.govuni.lu
Involvement in Hemicellulose Assembly
In plants, this compound plays a significant role in the biosynthesis of hemicelluloses, which are major components of the plant cell wall. This compound is a key metabolite in the nucleotide sugar exchange process that contributes to the synthesis of both pectin and hemicellulose. researchgate.net Studies indicate that this compound can provide approximately 50% of the cell wall biomass and is considered a direct precursor for cell wall biosynthesis. researchgate.net
This compound serves as the glucuronosyl donor for the synthesis of several structural polysaccharides, and it is also the precursor for other sugar nucleotides, including UDP-xylose (UDP-Xyl), UDP-arabinose (UDP-Ara), and UDP-apiose, which are essential glycosyl donor substrates for hemicellulose and pectin biosynthesis. portlandpress.com Glucuronoarabinoxylans, synthesized from this compound, UDP-Ara, and UDP-Xyl, constitute a substantial portion of the maize cell wall, highlighting the importance of this compound biosynthesis during maize cell growth. portlandpress.com
Research in Arabidopsis thaliana involving genetic knockout mutants of UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the formation of this compound from UDP-glucose, has demonstrated the direct link between this compound synthesis and hemicellulose composition. researchgate.net Suppression of UDP-glucuronic acid synthesis led to a significant decrease in the hemicelluloses arabinose, xylose, apiose, and galacturonic acid, resulting in dwarfism and other developmental defects in double mutants. researchgate.net This suggests that UGDH activity is crucial for the flux of UDP-glucose into hemicellulose material. d-nb.info
Maintenance of Plant Cell Wall Integrity and Architecture
This compound contributes to the maintenance of plant cell wall integrity and architecture through its role as a precursor for hemicelluloses and pectins. These polysaccharides are key components of the cell wall, forming a matrix that enhances its structure. cas.cz The proper synthesis and assembly of these components, dependent on the availability of this compound and its derivatives, are vital for normal plant growth, defense, and structural integrity. cas.cz
Proteoglycan and Glycosaminoglycan (GAG) Synthesis
This compound is a critical precursor for the synthesis of proteoglycans (PGs) and glycosaminoglycans (GAGs) in animals. These complex molecules are essential components of the extracellular matrix (ECM) and are involved in numerous biological processes, including cell signaling, proliferation, migration, and adhesion. uga.eduresearchgate.net
Initiation of Proteoglycan Chain Synthesis via UDP-Xylose Linkage
The biosynthesis of most proteoglycans begins with the attachment of a xylose residue to a specific serine residue on the core protein. uga.edu This initial step, forming a tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser), is initiated by the enzyme xylosyltransferase using UDP-xylose as the donor. sigmaaldrich.com UDP-xylose is synthesized from this compound by the enzyme UDP-xylose synthase (UXS). uga.edunih.gov Thus, this compound is an essential precursor for the UDP-xylose required to initiate proteoglycan chain synthesis. nih.gov This process occurs primarily in the lumen of the Golgi apparatus and to some extent in the endoplasmic reticulum. nih.govbiologists.com
Direct Participation in Hyaluronan Polymerization
This compound directly participates in the polymerization of hyaluronan (HA), a major unsulfated glycosaminoglycan found in the extracellular matrix. wikipedia.orgwikipedia.org Hyaluronan is a linear polysaccharide composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). wikipedia.orgnih.gov Hyaluronan synthases (HAS) enzymes, located at the plasma membrane, utilize this compound and UDP-N-acetylglucosamine (UDP-GlcNAc) as substrates to sequentially add these sugar units to the growing HA chain. nih.govoup.comresearchgate.netqmul.ac.uk this compound is produced from UDP-glucose through the action of UDP-glucose dehydrogenase (UGDH). nih.govnih.gov The HAS enzymes are highly specific for this compound and UDP-GlcNAc, and no copolymerization is observed if these are replaced by other UDP-sugars. qmul.ac.uk Different HAS isoforms (HAS1, HAS2, and HAS3) are responsible for synthesizing HA chains of varying molecular weights. wikipedia.orgnih.gov
Contribution to Extracellular Matrix Assembly and Organization
Through its roles in the synthesis of proteoglycans and hyaluronan, this compound significantly contributes to the assembly and organization of the extracellular matrix. Proteoglycans, with their attached GAG chains, and hyaluronan are key structural and functional components of the ECM, providing mechanical support, regulating hydration, and influencing cell behavior. cas.czoup.comguidetopharmacology.orguni.lu The availability of this compound is therefore essential for maintaining the integrity and proper function of the ECM. nih.gov
Bacterial Polysaccharide Synthesis
This compound is also involved in the synthesis of various bacterial polysaccharides, including capsular polysaccharides and components of the lipopolysaccharide (LPS). In some pathogenic bacteria, capsular polysaccharides are important virulence factors that help the bacteria evade host defenses. researchgate.net
For example, the K5 capsular polysaccharide of Escherichia coli is a glycosaminoglycan composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). researchgate.net The GlcA residue is donated from this compound, which is generated by UDP-glucose dehydrogenase. researchgate.net Research has shown that this compound is critical for the biosynthesis of these bacterial glycosaminoglycans. researchgate.net
This compound can also be a precursor for UDP-xylose in bacteria, catalyzed by this compound decarboxylases. asm.org While xylose is less commonly found in bacterial glycans compared to plants and animals, its presence, or that of monosaccharides requiring a UDP-xylose intermediate, may be more prevalent than previously thought, suggesting a role for this compound in the synthesis of these xylose-containing bacterial glycans. asm.org In some Gram-negative bacteria, UDP-glucuronate is a precursor for the synthesis of the O-antigen, a crucial component of LPS. csic.es
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 17473 wikipedia.org, 44134988 nih.gov |
| UDP-glucose | 8629 wikipedia.org |
| UDP-xylose | 19235 nih.govlabsolu.ca, 23724459 nih.gov |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | 9547196 nih.gov |
| Hyaluronan | 7526 wikipedia.org, 3084049 guidetopharmacology.orgwikipedia.org, 53447380 citeab.com |
| Proteoglycan | Not a single compound; complex of protein and GAGs |
| Glycosaminoglycan (GAG) | Not a single compound; class of polysaccharides |
| Hemicellulose | 171706620 nih.gov, 86229 chem960.com, C007916 uni-freiburg.de |
| UDP-arabinose | 66308 fishersci.ca |
| UDP-galacturonic acid | 14681281 |
| UDP-galactose | 24784 |
| UDP-N-acetylgalactosamine (UDP-GalNAc) | 14681285 |
Data Table: this compound and Hemicellulose Components in Arabidopsis thaliana Mutants
Based on research in Arabidopsis thaliana double mutants of UGDH (ugdh2-1 ugdh3-1), suppression of UDP-glucuronic acid synthesis leads to decreased levels of certain hemicellulose components. While specific quantitative data might vary between studies, the general trend indicates a reduction in these sugars.
| Hemicellulose Component | Observation in UGDH Double Mutants |
| Arabinose | Significant decrease researchgate.net |
| Xylose | Significant decrease researchgate.net |
| Apiose | Significant decrease researchgate.net |
| Galacturonic acid | Significant decrease researchgate.net |
This table summarizes findings indicating the dependency of these hemicellulose components on sufficient this compound synthesis.
Data Table: Substrates for Hyaluronan Synthesis by HAS Enzymes
Hyaluronan synthases (HAS) utilize specific nucleotide sugars for the polymerization of hyaluronan.
| Substrate | Role in Hyaluronan Synthesis |
| This compound | Directly incorporated into the growing chain nih.govoup.comresearchgate.netqmul.ac.uk |
| UDP-GlcNAc | Directly incorporated into the growing chain nih.govoup.comresearchgate.netqmul.ac.uk |
HAS enzymes show high specificity for these two substrates. qmul.ac.uk
Data Table: Initiation of Proteoglycan Synthesis
The initiation of most proteoglycan chains involves the addition of xylose.
| Molecule | Role in Proteoglycan Initiation |
| UDP-xylose | Glycosyl donor for the initial xylose linkage to core protein serine residues uga.edusigmaaldrich.com |
| This compound | Precursor for UDP-xylose synthesis uga.edunih.gov |
This highlights the indirect but essential role of this compound in this process.## The Multifaceted Roles of this compound in Biological Systems
Uridine (B1682114) diphosphate (B83284) glucuronic acid (this compound) stands as a central molecule in the metabolic pathways of diverse organisms, serving as a key activated sugar nucleotide precursor for the biosynthesis of a wide array of complex carbohydrates. Its derivatives and its direct involvement are critical for structural integrity, cell signaling, and host-pathogen interactions across different kingdoms of life. This article focuses exclusively on the physiological and biological functions of metabolites derived from this compound, as outlined in the provided structure.
Physiological and Biological Functions of Udp Glca Derived Metabolites
Role in Glucuronidation and Conjugation Processes
Glucuronidation, a major Phase II metabolic reaction, heavily relies on this compound. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi This process involves the transfer of a glucuronic acid moiety from this compound to a substrate molecule, increasing its water solubility and facilitating its excretion from the body. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi
General Mechanism of Glucuronide Conjugation as a Phase II Metabolic Reaction
Glucuronide conjugation is a critical detoxification pathway for a wide range of endogenous and exogenous compounds. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of membrane-bound enzymes primarily located in the endoplasmic reticulum. criver.comontosight.aiwikipedia.orghelsinki.fibidmc.org The mechanism involves the nucleophilic attack of an oxygen atom from the substrate on the glucuronic acid portion of this compound, resulting in the formation of a β-D-glucuronide conjugate and the release of UDP. ontosight.aihelsinki.fi This conjugation significantly increases the polarity of lipophilic compounds, making them more readily excretable in urine and bile. criver.comontosight.aiwikipedia.orguomus.edu.iqhelsinki.fihelsinki.fi
Conjugation of Endogenous Metabolites (e.g., Steroid Hormones, Bilirubin)
This compound is essential for the glucuronidation of various endogenous metabolites, including steroid hormones and bilirubin. ontosight.aibidmc.orgresearchgate.netnih.govwsu.edutaylorandfrancis.comtaylorandfrancis.com This process is crucial for regulating their biological activity and facilitating their elimination. For instance, unconjugated bilirubin, a product of heme catabolism, is glucuronidated in the liver by UGT1A1, making it soluble enough for excretion in bile. researchgate.netresearchgate.net Glucuronidation also plays a role in the metabolism and inactivation of steroid hormones like β-estradiol and testosterone. bidmc.orgnih.govwsu.edu
Tissue-Specific Glucuronidation (e.g., Hepatic, Brain, Renal)
While the liver is the primary site of glucuronidation due to the high expression of UGT enzymes, this process also occurs in other tissues, including the kidney, brain, gastrointestinal tract, lungs, and skin. criver.comwikipedia.orgxenotech.com Tissue-specific expression of different UGT isoforms allows for the localized metabolism and detoxification of various substrates. criver.comxenotech.com For example, UGTs are found in the brain and kidneys, contributing to the elimination of specific compounds in these organs. wikipedia.orgxenotech.com
Involvement in Cellular and Developmental Regulation
This compound and its derived metabolites are also involved in cellular and developmental regulation, particularly in plants. In Arabidopsis thaliana, this compound is a common precursor for various cell wall polysaccharides, including arabinose, xylose, galacturonic acid, and apiose residues. nih.govresearchgate.netnih.govresearchgate.netoup.com These polysaccharides are crucial for cell wall formation and integrity, which in turn affects plant growth and development. nih.govresearchgate.netnih.govresearchgate.netoup.comfrontiersin.org Down-regulation of this compound biosynthesis in Arabidopsis has been shown to lead to swollen cell walls and severe developmental defects. nih.govnih.govresearchgate.net The transport of this compound into the Golgi apparatus is also critical for the synthesis of pectin and hemicellulose, highlighting its importance in cell wall biosynthesis and plant development. oup.com Furthermore, UDP-sugar pyrophosphorylase, an enzyme involved in the synthesis of various UDP-sugars including this compound in the salvage pathway, is essential for pollen development in Arabidopsis. tandfonline.comnih.gov
Modulation of Cell Proliferation, Migration, and Adhesion through Glycan Synthesis
Glycans synthesized from this compound, particularly glycosaminoglycans (GAGs) like hyaluronan (HA), heparan sulfate (B86663) (HS), chondroitin (B13769445) sulfate (CS), and dermatan sulfate (DS), play significant roles in modulating cell behavior, including proliferation, migration, and adhesion. nih.govresearchgate.netuni-muenster.de These polysaccharides are key components of the extracellular matrix (ECM) and the cell surface, where they interact with various proteins, including growth factors and cell surface receptors. nih.govresearchgate.netuni-muenster.de
HA, synthesized at the plasma membrane from this compound and UDP-N-acetylglucosamine (UDP-GlcNAc), is known to influence cell growth, adhesion, migration, and proliferation. researchgate.netnih.gov In the context of cancer, HA has gained attention for its role in modulating chemoresistance, influencing tumor microenvironment, and activating signaling pathways implicated in cell survival and proliferation. researchgate.netmdpi.com Alterations in the synthesis of this compound, a crucial substrate for HA synthesis, can impact HA production and subsequently affect these cellular processes. nih.govmdpi.com
Sulfated GAGs, such as HS, CS, and DS, are synthesized in the ER and Golgi compartments and are attached to core proteins to form proteoglycans. uni-muenster.de These proteoglycans also modulate cellular processes relevant to tumor progression, including cell proliferation, cell-matrix interactions, cell motility, and invasive growth. uni-muenster.de The synthesis of these GAGs relies on the availability of UDP-sugars, including those derived from this compound, transported into the Golgi and ER lumen by specific nucleotide sugar transporters like SLC35D1. uni-muenster.de Studies have shown that modulating the biosynthesis of these GAGs can impact cell viability, motility, and adhesion. uni-muenster.de
The availability of this compound directly impacts HA levels, although the cellular content of UDP-sugars can vary among cell types. nih.gov Factors influencing the availability of these nucleotide sugars include changes in upstream precursor supply and dysregulation of biosynthetic enzymes. nih.gov
Impact on Plant Growth and Development (e.g., Root Elongation, Fiber Development, Seedling Development)
In plants, this compound is a critical precursor for the synthesis of a significant portion of cell wall biomass, particularly pectin and hemicellulose. frontiersin.orgnih.govnih.govresearchgate.net These polysaccharides are essential for cell wall integrity and play vital roles in plant growth and development. frontiersin.orgnih.govnih.gov
UDP-glucose dehydrogenase (UGDH), the enzyme that catalyzes the conversion of UDP-glucose to this compound, is thus a key enzyme in plant cell wall synthesis. frontiersin.orgnih.gov Studies in Arabidopsis thaliana have shown that down-regulation of UGDH can lead to reduced pentose (B10789219) content in cell walls and result in shorter roots and deferred blossoming compared to wild-type plants. frontiersin.orgnih.gov
This compound is the direct precursor for various sugar residues found in the plant cell wall, including xylose, arabinose, apiose, and galacturonic acid. nih.govresearchgate.net These residues are incorporated into cell wall polymers like pectin and hemicellulose. frontiersin.orgnih.govresearchgate.net Down-regulation of this compound biosynthesis has been shown to result in swollen plant cell walls and severe developmental defects associated with changes in pectic polysaccharides. frontiersin.orgnih.govnih.govresearchgate.net
Research on cotton fiber development highlights the importance of this compound. Cotton fiber primary cell wall components, including pectin, hemicellulose, and cellulose (B213188), are largely derived from this compound. frontiersin.orgnih.gov Exogenous application of UDP-glucose, a precursor to this compound, has been shown to promote cotton fiber elongation and increase UGDH gene expression. frontiersin.orgnih.gov
Mutations affecting UGDH activity and thus this compound biosynthesis can lead to significant developmental defects in plants. For instance, an Arabidopsis thaliana double mutant lacking two UGDH isoforms (ugd2,3) exhibits defects in seedling development, slow growth, dwarfism, and low seed set rate, emphasizing the critical role of UGDH enzymes and this compound in maintaining cell wall integrity and supporting proper development. nih.govnih.govresearchgate.net Biochemical complementation experiments where mutant seedlings were supplied with glucuronic acid, a precursor of this compound, showed partial restoration of normal growth and significantly longer roots, further supporting the link between this compound availability and developmental processes. researchgate.net
Participation in Cellular Signaling Pathways (e.g., O-GlcNAcylation, HA-mediated signaling)
This compound is involved in cellular signaling pathways, both directly and indirectly through the glycans it contributes to. One notable area is its interplay with O-GlcNAcylation and HA-mediated signaling.
O-GlcNAcylation is a post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is added to serine and threonine residues of proteins. uninsubria.itmdpi.com This modification is influenced by the cellular concentration of UDP-GlcNAc, which is linked to the hexosamine biosynthetic pathway. uninsubria.itmdpi.com While this compound is not directly incorporated in O-GlcNAcylation, its biosynthesis from UDP-glucose competes for a common precursor pool with the hexosamine pathway that produces UDP-GlcNAc. nih.govresearchgate.net This metabolic crosstalk can indirectly influence O-GlcNAcylation levels. Furthermore, the availability of this compound, alongside UDP-GlcNAc, affects the trafficking of hyaluronan synthases (HAS), enzymes responsible for HA synthesis. mdpi.com Increased O-GlcNAcylation can maintain HAS3 at the cell membrane, highlighting a close relationship between HA synthesis dynamics and O-GlcNAcylation. mdpi.com
HA-mediated signaling involves the interaction of HA with cell surface receptors like CD44 and RHAMM, activating downstream pathways such as PI3K/Akt, MAPK, and NF-κB. researchgate.netmdpi.com These pathways are implicated in various cellular processes, including cell survival, proliferation, and drug resistance. researchgate.netmdpi.com As a key precursor for HA synthesis, this compound's availability directly impacts the production of HA, and consequently, influences these HA-mediated signaling events. nih.govmdpi.com The regulation of HA synthesis is a complex process influenced by the availability of this compound and UDP-GlcNAc, as well as post-translational modifications of HAS enzymes like O-GlcNAcylation and phosphorylation. mdpi.comuninsubria.itmdpi.com
Extracellular UDP-glucose, a precursor to this compound, has also been shown to signal through purinergic receptors like P2Y14, leading to increased HAS2 transcription and subsequently elevated HA production. nih.gov This suggests a signaling role for UDP-glucose that indirectly impacts this compound utilization for HA synthesis.
Developmental Abnormalities and Phenotypic Consequences Associated with Impaired this compound Metabolism
Impaired this compound metabolism can lead to significant developmental abnormalities and a range of phenotypic consequences, particularly due to its critical role in glycan synthesis.
Defects in the UGDH gene, which encodes UDP-glucose dehydrogenase, have been associated with hypotonia, developmental delay, and epilepsy in humans. researchgate.netfrontiersin.org this compound, the product of UGDH, is a key component for the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid. researchgate.netfrontiersin.org Defects in GAG synthesis have been proposed as explanations for neurological phenotypes, as proteoglycans in the extracellular matrix are important for neuronal migration and development. researchgate.net Variants in the UGDH gene have been linked to congenital muscular dystrophy and dystroglycanopathy, a group of genetic disorders affecting muscle and brain. researchgate.net
Congenital disorders of glycosylation (CDGs) are a diverse group of genetic disorders characterized by impaired glycosylation of proteins and lipids, often resulting in multi-organ involvement and developmental abnormalities. nih.gov While CDGs can arise from defects in various steps of glycosylation, those affecting the availability or metabolism of nucleotide sugars like this compound can have profound consequences. Although not exclusively linked to this compound, impaired synthesis of GAGs, which rely on this compound, has been associated with developmental delay and intellectual disabilities. frontiersin.org
In plants, as discussed earlier, down-regulation of this compound biosynthesis due to mutations in UGDH genes leads to severe developmental defects, including altered seedling development, slow growth, dwarfism, and defects in root and hypocotyl elongation. nih.govnih.govresearchgate.net These phenotypes are directly linked to impaired cell wall synthesis and changes in pectic polysaccharides, highlighting the essential role of this compound in plant morphogenesis. nih.govnih.govresearchgate.net
The accumulation of intermediate metabolites due to defects in pathways utilizing this compound can also have adverse effects. For example, in the fungus Cryptococcus neoformans, the accumulation of UDP-4-keto-6-deoxy-glucose, an intermediate in a pathway downstream of this compound, due to a gene deletion, resulted in altered hyphal growth, reduced sporulation, and decreased virulence, suggesting that high levels of this intermediate can negatively impact cell wall composition and fungal development. science.gov
Molecular Mechanisms of Udp Glca Pathway Dysregulation
Genetic Aberrations and Functional Consequences (e.g., UGDH Isoform Specificity, Mutant Phenotypes, Gene Knock-outs)
Genetic alterations, particularly in the gene encoding UDP-glucose 6-dehydrogenase (UGDH), the primary enzyme responsible for UDP-GlcA synthesis from UDP-glucose, can significantly disrupt the this compound pathway. wikipedia.orgoncotarget.com UGDH is a cytosolic, hexameric enzyme. oncotarget.comncsu.edu Mutations in the UGDH gene have been identified as a cause of recessive developmental epileptic encephalopathy (Jamuar syndrome), highlighting the critical role of this compound in human brain development and extracellular matrix formation. ugdh.orgresearchgate.netresearchgate.net Loss-of-function UGDH mutations can impair UGDH stability, oligomerization, or enzymatic activity. researchgate.netresearchgate.net For instance, a p.(Ala44Val) homozygous pathogenic variant in UGDH has been associated with this phenotype. researchgate.net Mutant phenotypes observed in ugdh zebrafish models show defective craniofacial and coronary development. plos.org While ugdh zebrafish mutants show residual glycosaminoglycans and proteoglycans, suggesting a potential alternative pathway in lower animals, such a route is absent in mammals. plos.orgresearchgate.net UGDH knockout in patient-derived cerebral organoids resulted in smaller organoids with reduced proliferating neuronal progenitors, and hindered FGF signaling. researchgate.netresearchgate.netresearchgate.net
Another gene whose mutation impacts this compound levels is UXS1, which encodes UDP-xylose synthase 1. ncsu.edupnas.orgwustl.edu This enzyme converts this compound to UDP-xylose, a precursor for proteoglycan synthesis. ncsu.edupnas.orgwustl.edu Mutations in UXS1 can lead to the accumulation of this compound within the cell. pnas.orgwustl.edu In Cryptococcus, UXS1 mutations causing this compound accumulation have been linked to resistance to the antifungal drug 5-fluorocytosine (B48100). pnas.orgwustl.edu
Furthermore, specific transporters are required to convey this compound from the cytosol, where it is synthesized, to the lumens of the ER and Golgi apparatus for processes like glucuronidation and proteoglycan synthesis. asm.orgpnas.orgnih.gov In Cryptococcus neoformans, Uut1 is identified as the primary this compound-specific transporter. asm.orgpnas.org Aberrant this compound synthesis or subcellular localization due to transporter defects can lead to severe impairments. asm.org
Metabolic Flux Control and Substrate Competition in Downstream Pathways
This compound is a multifunctional precursor with several competing downstream fates, including hyaluronan synthesis at the plasma membrane, proteoglycan synthesis in the Golgi, and glucuronidation in the endoplasmic reticulum. ncsu.eduncsu.edunih.govnih.gov The partitioning of this compound among these pathways is subject to metabolic flux control. nih.govnih.gov
UGDH activity, which determines the rate of this compound production, is influenced by the availability of its substrate, UDP-glucose, and cofactor, NAD+. nih.gov Accumulation of cytosolic this compound or its downstream product, UDP-xylose, can inhibit UGDH, demonstrating feedback regulation. nih.gov
Substrate competition also plays a role in directing this compound flux. For example, the salvage pathway to this compound and ascorbic acid biosynthesis compete for the same substrate, glucuronic acid, in animals where this alternative pathway exists. researchgate.net In the context of glucuronidation by UDP-glucuronosyltransferases (UGTs), this compound acts as a co-substrate. bidmc.orgmdpi.com Increased UGT activity can deplete this compound levels, impacting other pathways that utilize this precursor. mdpi.com
Studies using metabolic flux analysis, sometimes involving techniques like 13C-glucose tracing, help to understand how metabolic pathways are interconnected and how flux is distributed. researchgate.netuq.edu.au Reprogramming metabolic flux has been explored in Escherichia coli to enhance the production of substances like chondroitin (B13769445), which requires this compound and UDP-GalNAc as precursors. researchgate.net This involves strategies to enlarge precursor pools and fine-tune flux rates. researchgate.net
Interplay with Global Cellular Metabolic Networks (e.g., Glycolysis, Hexosamine Biosynthetic Pathway)
The synthesis of this compound is intricately linked to global cellular metabolic networks, particularly glycolysis and the hexosamine biosynthetic pathway (HBP). UDP-glucose, the direct precursor of this compound, is derived from glucose metabolism via the Leloir pathway, starting from glucose-6-phosphate, a glycolytic intermediate. nih.govnih.govresearchgate.netresearchgate.net The conversion involves phosphoglucomutase and UDP-glucose pyrophosphorylase. researchgate.net
The Hexosamine Biosynthetic Pathway branches off from glycolysis at fructose-6-phosphate (B1210287) and leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), another crucial nucleotide sugar precursor for various glycosylation processes, including HA and proteoglycan synthesis. nih.govresearchgate.netnih.govfrontiersin.orgphysiology.org The HBP is considered a metabolic sensor, integrating signals from glucose, amino acid, fatty acid, and nucleotide metabolism. researchgate.netfrontiersin.org
Dysregulation of this compound metabolism can impact these interconnected pathways. For instance, altered UGT activity, which consumes this compound, can affect levels of glycolytic and pentose (B10789219) phosphate (B84403) pathway intermediates. mdpi.com Studies have shown that increased this compound utilization by UGTs can lead to reduced levels of glycolytic intermediates such as glucose/fructose-1,6-bisphosphate, glycerate-3-phosphate, and phosphoenolpyruvate. mdpi.com Conversely, overexpression of certain alternative UGT variants can elevate this compound levels and glycolytic intermediates like glucose and glucose-6-phosphate. mdpi.com
The interplay between this compound and other metabolic pathways is also evident in disease contexts. Dysregulated glucuronic acid metabolism, including altered UGDH expression and this compound levels, has been implicated in the progression of hepatocellular carcinoma, potentially through its influence on signaling pathways like TGFβ/Smad. nih.gov
Molecular Basis of this compound Pathway Dysregulation in Biological Contexts (e.g., altered HA production, proteoglycan biosynthesis)
Dysregulation of the this compound pathway has direct consequences on the biosynthesis of key glycoconjugates like hyaluronan (HA) and proteoglycans, impacting various biological processes and contributing to disease pathogenesis.
This compound is an essential substrate for hyaluronan synthases (HAS enzymes) located at the plasma membrane, which synthesize HA. ncsu.eduncsu.edunih.govnih.govresearchgate.net Altered this compound availability directly affects HA production. ncsu.edunih.govfrontiersin.org Elevated HA secretion is observed in various cancers and is linked to tumor progression. ncsu.eduresearchgate.netnih.gov Increased UGDH expression, leading to higher this compound levels, has been shown to promote HA production and contribute to the aggressive phenotype of certain cancers, such as breast cancer and prostate cancer. oncotarget.comncsu.edunih.govnih.govoncotarget.com Conversely, depleting this compound through UGDH knockdown or pharmacological inhibition can reduce HA production and inhibit cancer cell invasion and growth. ncsu.edunih.govnih.gov
For proteoglycan biosynthesis, which occurs in the Golgi, this compound is required for the elongation of glycosaminoglycan chains and also serves as the precursor for UDP-xylose, which initiates GAG chain synthesis on core proteins. plos.orgncsu.edunih.govnih.govresearchgate.net Dysregulation of this compound levels can therefore impair proteoglycan synthesis. In prostate cancer, diminishing this compound through UGDH knockdown leads to a reduction in cell surface proteoglycans like Notch1. oncotarget.comnih.gov Elevated this compound levels in castration-resistant prostate cancer cells correlate with increased proteoglycan biosynthesis. nih.govoncotarget.comnih.gov
The prioritization of this compound flux among HA synthesis, proteoglycan synthesis, and glucuronidation is complex and not fully understood. ncsu.edunih.govoncotarget.comnih.gov However, studies suggest that the level of UGDH activity can influence this partitioning. oncotarget.comnih.gov
Dysregulation of the this compound pathway and its impact on glycosaminoglycan biosynthesis are also implicated in developmental disorders. Mutations in UGDH leading to decreased this compound production are associated with severe developmental defects, including those affecting craniofacial and coronary development, and neurological disorders like developmental and epileptic encephalopathy, likely due to impaired extracellular matrix formation. plos.orgugdh.orgresearchgate.netresearchgate.netresearchgate.net
Here is a table summarizing some research findings related to this compound pathway dysregulation:
| Gene/Enzyme Affected | Type of Aberration | Consequence on this compound Pathway | Biological Context/Phenotype | Source |
| UGDH | Loss-of-function mutations | Decreased this compound production | Developmental epileptic encephalopathy, impaired organoid development, defective craniofacial/coronary development (zebrafish) | ugdh.orgresearchgate.netresearchgate.netresearchgate.net |
| UGDH | Overexpression | Increased this compound production | Increased HA production, increased proteoglycan biosynthesis, cancer progression (breast, prostate) | oncotarget.comncsu.edunih.govnih.govoncotarget.com |
| UXS1 | Mutations | Accumulation of this compound | Resistance to 5-fluorocytosine (Cryptococcus), altered nucleotide metabolism | pnas.orgwustl.edu |
| UUT1 (transporter) | Aberrant function | Impaired this compound transport | Severe impairments, virulence defects (Cryptococcus neoformans) | asm.orgpnas.org |
| UGTs | Altered activity | This compound consumption/depletion | Affected levels of glycolytic/pentose phosphate intermediates, altered drug/hormone metabolism | bidmc.orgmdpi.comresearchgate.net |
Advanced Academic Research Methodologies and Future Directions in Udp Glca Studies
Genetic and Genomic Approaches for Pathway Elucidation
Genetic and genomic strategies are fundamental to identifying the genes involved in UDP-GlcA synthesis and utilization, understanding their regulation, and determining the functional significance of individual pathway components.
Gene Family Analysis and Expression Profiling (e.g., Reporter Gene Lines, In Situ Hybridization)
Analyzing gene families related to this compound metabolism, such as those encoding UDP-glucose dehydrogenase (UGDH) and UDP-glucuronic acid decarboxylase (UXS), provides insights into the evolutionary relationships and potential functional diversification of these enzymes. oup.comresearchgate.netfrontiersin.org Expression profiling techniques, including the use of reporter gene lines and in situ hybridization, are employed to determine the spatial and temporal expression patterns of these genes. oup.comresearchgate.net For instance, analyses of reporter gene lines have indicated that UDP-glucose dehydrogenases are expressed in growing tissues in Arabidopsis. oup.comresearchgate.net Studies in maize have shown that UDPGDH gene expression can be particularly high in specific developing organs. portlandpress.com In cotton, UGD genes are highly expressed in cotton fiber, suggesting a role in fiber development. frontiersin.org
Targeted Gene Knock-out, Knock-down, and Site-Directed Mutagenesis for Functional Dissection
Targeted manipulation of genes involved in this compound pathways is essential for elucidating the functions of specific enzymes and isoforms. Gene knock-out and knock-down approaches, often utilizing techniques like T-DNA insertion in plants or RNA interference, allow researchers to observe the phenotypic consequences of reduced or absent gene function. frontiersin.orgportlandpress.com For example, disruption of UDPGDH genes in maize has been shown to reduce both UDPGDH activity and cell wall pentose (B10789219) content, highlighting the importance of these genes in cell wall biosynthesis. portlandpress.com Site-directed mutagenesis is used to investigate the roles of specific amino acid residues in enzyme activity, substrate binding, or regulation. nih.govpnas.org Mutations in putative NAD+ and UDP-glucose binding sites of Cryptococcus neoformans UDP-GlcDH significantly decreased enzyme activity. nih.gov Similarly, mutagenesis studies on human UDP-glucuronosyltransferases (UGTs) have revealed the importance of specific serine and threonine residues in regulating substrate specificity through phosphorylation. pnas.org
Overexpression Studies and Complementary Gene Transfer
Overexpression of genes in this compound pathways can help to confirm gene function and explore the potential for increasing the production of this compound or its downstream products. frontiersin.org Transgenic plants overexpressing specific UGD genes have shown altered growth phenotypes, such as increased root length, correlating with higher gene expression levels. frontiersin.org Complementary gene transfer, where a gene from one organism is introduced into a mutant strain of another organism lacking that function, can be used to functionally validate gene assignments and study enzyme activity in a different cellular context. This is often done by expressing microbial or plant enzymes in model systems like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govnih.gov
Biochemical and Enzymatic Characterization
Detailed biochemical and enzymatic studies are critical for understanding the properties of the enzymes that synthesize and utilize this compound, including their kinetics, substrate preferences, and regulatory mechanisms.
Protein Expression, Purification, and In Vitro Kinetic Analysis (Enzyme Assays, Inhibition Studies)
To characterize enzymes involved in this compound metabolism, recombinant proteins are typically expressed in heterologous systems like E. coli and purified to near homogeneity. nih.govnih.gov Various purification techniques are employed to obtain sufficient quantities of active enzyme for in vitro analysis. nih.gov Enzyme assays are then performed under controlled conditions to measure catalytic activity. Spectrophotometric assays are commonly used to monitor the production or consumption of cofactors like NADH. oup.comnih.gov Kinetic parameters such as Michaelis constant (Km) and catalytic constant (kcat) are determined by measuring reaction rates at varying substrate concentrations. portlandpress.comnih.govnih.govuniprot.orguniprot.orgnih.gov Inhibition studies, using potential inhibitors like reaction products or substrate analogs, help to understand regulatory mechanisms and enzyme active site properties. oup.comresearchgate.netnih.govnih.govnih.govasm.org
Determination of Substrate Specificity and Product Identification
Determining the substrate specificity of this compound-related enzymes is crucial for understanding their precise roles in metabolic pathways. This involves testing the enzyme's activity with a range of potential substrates. For example, UDP-glucose dehydrogenase specifically oxidizes UDP-glucose to this compound and generally does not accept other nucleotide sugars as substrates. oup.comresearchgate.net UDP-glucuronic acid decarboxylase, which produces UDP-xylose from this compound, shows high specificity for this compound as its substrate, with little to no activity observed with UDP-glucose or UDP-galacturonic acid. nih.govpnas.org UDP-glucuronosyltransferases (UGTs), which use this compound as a glucuronosyl donor, exhibit broader substrate specificity towards the aglycone substrate, conjugating glucuronic acid to a wide variety of compounds containing nucleophilic groups like hydroxyl, carboxylate, or amine groups. nih.govdoi.orgresearchgate.net Product identification is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the reaction products. oup.comnih.govpnas.orgnih.govoup.com
Data Tables
| Enzyme | Organism | Substrate(s) Tested (Selected) | Km Value (Substrate) | Ki Value (Inhibitor) | Notes | Source |
| UDP-glucose dehydrogenase (UGDH) | Arabidopsis thaliana | UDP-glucose | 120-335 µM | UDP-xylose (Weak) | Four isoforms with variable affinities for UDP-glucose | oup.comresearchgate.net |
| UDP-glucose dehydrogenase (UGDH-A) | Zea mays | UDP-glucose | ~380 µM | - | One of two observed isoenzymes | portlandpress.com |
| UDP-glucose dehydrogenase (UGDH-B) | Zea mays | UDP-glucose | ~950 µM | - | One of two observed isoenzymes | portlandpress.com |
| UDP-glucose dehydrogenase | Saccharum spp. (Sugarcane) | UDP-glucose | 18.7 µM | UDP-xylose (17.1 µM), UDP-glucuronic acid (292 µM) | Competitive inhibition by products | nih.gov |
| UDP-glucose dehydrogenase | Cryptococcus neoformans | UDP-glucose, NAD+ | 1.5 mM (UDP-glucose), 0.1 mM (NAD+) | UDP-xylose (Strong), NADH (Strong) | Inhibited by products | nih.gov |
| UDP-glucuronic acid decarboxylase (UXS) | Cryptococcus neoformans | This compound | ~0.7 mM | UDP (Inhibitory), NADH (Inhibitory), UDP-Xyl (Moderately inhibitory), UDP-Glc (Moderately inhibitory) | Specific for this compound | pnas.org |
| UDP-glucuronic acid 4-epimerase (UGlcAE) | Bacillus cereus | This compound | - | - | Specific for this compound and UDP-GalA | nih.govoup.comnih.gov |
| UDP-glucuronosyltransferase (UGT2B10) | Human | Amitriptyline, Imipramine, etc. | - | Nicotine, Hecogenin | Prefers tertiary amines | doi.org |
| UDP-glucuronosyltransferase (UGT1A7) | Human | Quinizarin, Eugenol, 17β-estradiol (with S432G mutation) | - | Curcumin, Calphostin-C | Phosphorylation regulates substrate specificity | pnas.org |
| N-Glycosyltransferase (ApNGT) | Achromobacter piechaudii | UDP-Glc | - | - | Preferred substrate is UDP-Glc, also accepts UDP-Gal and UDP-Xyl | nih.gov |
Metabolic Labeling Experiments and Quantitative Product Analysis (e.g., HPLC, Mass Spectrometry)
Metabolic labeling experiments, often utilizing stable isotopes such as 13C, are powerful tools for tracing the synthesis and metabolic fate of this compound within biological systems. By introducing labeled precursors (e.g., 13C-glucose), researchers can track the incorporation of isotopes into this compound and its downstream products, providing insights into metabolic flux and pathway activity. lu.sefrontiersin.org
Quantitative analysis of this compound and its related metabolites is typically performed using highly sensitive and specific analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). lu.seresearchgate.netlcms.cz LC-MS, particularly with high-resolution accurate mass (HRAM) instruments, is widely used due to its sensitivity and ability to analyze a broad range of metabolites with diverse physicochemical properties. thermofisher.comnih.govanimbiosci.orgresearchgate.net Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for targeted quantification of specific UDP-sugars and their derivatives. nih.gov These methods enable the precise measurement of metabolite concentrations and the determination of isotopomer ratios, which are crucial for metabolic flux analysis. lu.senih.govresearchgate.net For instance, quantitative HPLC-MS methods have been developed to determine the absolute quantities of UDP-sugars in plant tissues, revealing differences in metabolite levels between wild-type and mutant plants with altered UDP-sugar metabolism. researchgate.net
Structural Biology and Computational Modeling
Understanding the three-dimensional structures of enzymes that synthesize, modify, or utilize this compound is fundamental to deciphering their mechanisms and functions. Structural biology techniques, complemented by computational modeling, provide detailed insights into enzyme-substrate interactions and catalytic processes.
X-ray Crystallography and NMR Spectroscopy for Enzyme Structure Determination
X-ray crystallography is a primary technique for determining the atomic-resolution 3D structures of proteins, including enzymes involved in this compound metabolism, such as UDP-glucuronosyltransferases (UGTs) and UDP-glucuronic acid 4-epimerases. researchgate.netcreative-biostructure.comkek.jp Crystal structures reveal the arrangement of amino acid residues in the active site and substrate-binding pockets, providing a static picture of the enzyme. researchgate.netkek.jpnih.gov For example, crystal structures of UDP-glucuronic acid epimerase in complex with this compound and its cofactor NAD+ have shown the precise positioning of the substrate in the active site, highlighting key interactions that promote hydride transfer during catalysis. researchgate.net These structures can also reveal conformational changes that occur upon substrate binding. oup.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in structural biology to determine the structures of biomolecules, often in solution. creative-biostructure.cominnovationnewsnetwork.com While X-ray crystallography provides a static snapshot, NMR can offer insights into protein dynamics and conformational flexibility, which are increasingly recognized as crucial for enzyme function. innovationnewsnetwork.comnih.gov NMR can also be used to study the interactions between this compound and binding proteins. nih.gov
Homology Modeling and Structure-Function Correlations of this compound-Binding Proteins
When experimental structures are not available, homology modeling is a valuable computational technique used to build 3D models of proteins based on the known structures of evolutionary related proteins. frontiersin.orgacs.org This approach is particularly useful for studying membrane-bound enzymes like many UGTs, which can be challenging to crystallize. acs.org
Homology models and experimental structures are used to investigate structure-function relationships in this compound-binding proteins. By analyzing the interactions between the enzyme and this compound in the structural models, researchers can identify key amino acid residues involved in substrate binding specificity and catalytic activity. nih.govnih.govacs.org Site-directed mutagenesis experiments can then be designed to test the functional importance of these predicted residues, correlating structural features with biochemical activity. nih.govnih.govacs.org For instance, homology modeling and mutagenesis have been used to identify critical residues in UGTs that are essential for this compound binding and catalytic efficiency. nih.govacs.org
Molecular Dynamics Simulations for Mechanistic Insights into Enzyme Catalysis and Substrate Binding
Molecular dynamics (MD) simulations are computational techniques that simulate the dynamic behavior of atoms and molecules over time, providing a movie-like view of molecular processes. MD simulations can complement static structural data by exploring the conformational landscape of enzymes and their interactions with substrates like this compound. lu.seoup.comnih.govmdpi.comresearchgate.net
These simulations can provide mechanistic insights into enzyme catalysis, including substrate binding, conformational changes upon binding, and the transition states of enzymatic reactions. oup.comnih.govmdpi.comresearchgate.net For example, MD simulations have been used to study the dynamic interactions between this compound and glucuronosyltransferases, revealing how substrate binding can induce conformational changes in the enzyme that are important for catalysis. oup.comnih.gov MD simulations can also help to understand the flexibility of active sites and the role of specific residues in orienting the substrate for reaction. researchgate.net
Systems Biology and Omics Approaches
Systems biology approaches, particularly metabolomics, offer a global perspective on the metabolic pathways involving this compound and its impact on cellular processes.
Untargeted Metabolomics for this compound and Downstream Metabolite Profiling
Untargeted metabolomics involves the comprehensive analysis of all detectable small molecules (metabolites) in a biological sample under specific conditions. thermofisher.comnih.govanimbiosci.orgresearchgate.net This approach, commonly performed using LC-MS or GC-MS, allows for the profiling of a wide range of metabolites, including this compound and its downstream products, such as various glucuronides. lcms.czthermofisher.comanimbiosci.org
By comparing metabolite profiles from different biological states (e.g., disease vs. healthy, treated vs. control), untargeted metabolomics can identify changes in this compound levels and the accumulation or depletion of specific glucuronides. thermofisher.comanimbiosci.org This provides a global view of how pathways involving this compound are altered, potentially revealing new biomarkers or insights into disease mechanisms. thermofisher.comanimbiosci.org While untargeted approaches aim for comprehensive coverage, identification and quantification of all detected metabolites can be challenging and often require sophisticated data processing and statistical analysis techniques like chemometrics. thermofisher.comanimbiosci.org
Transcriptomics and RNA Sequencing for Global Gene Expression Changes
Transcriptomics, particularly using RNA sequencing (RNA-Seq), provides a powerful approach to investigate global gene expression changes related to this compound metabolism. This methodology allows researchers to identify genes whose transcription levels are altered under specific conditions, such as developmental stages, environmental stresses, or in disease states, providing insights into the regulatory networks influencing this compound synthesis and utilization.
Studies utilizing RNA-Seq have explored the transcriptomic landscape of pathways involving this compound. For instance, research on plant cell wall polysaccharide synthesis has employed RNA-Seq to identify genes related to the synthesis and metabolism of these components, where this compound serves as a key precursor. researchgate.net Transcriptomic analysis in rice infected by a rust fungus revealed coordinated changes in genes involved in nucleotide sugar metabolism, including those related to this compound synthesis, suggesting a role for this compound in plant defense mechanisms involving lignin-based physical barriers. plos.org Another study focusing on UDP-glucuronosyltransferases (UGTs), enzymes that utilize this compound for glucuronidation, used targeted RNA sequencing to provide a comprehensive view of the human UGT transcriptome, identifying novel transcripts and revealing tissue-specific and tumor-specific remodeling of UGT expression. nih.gov This indicates that changes in the expression of UGTs can significantly impact processes reliant on this compound.
Analyzing differential gene expression through RNA-Seq can pinpoint key enzymes and transporters involved in this compound pathways that are upregulated or downregulated in response to various stimuli. For example, studies have noted the involvement of UDP-glucose dehydrogenase (UGDH), an enzyme in the primary pathway of this compound synthesis, in regulating this compound levels and downstream products like galacturonic acid. researchgate.net Transcriptome analysis can reveal the coordinated regulation of UGDH and other enzymes in response to developmental or environmental cues. researchgate.netresearchgate.net Furthermore, RNA-Seq can help identify potential transcription factors and signaling pathways that govern the expression of genes involved in this compound metabolism.
Proteomics for Enzyme Abundance, Localization, and Post-Translational Modifications
Proteomics complements transcriptomics by providing information on the actual protein levels, their subcellular localization, and crucial post-translational modifications (PTMs) that can significantly impact enzyme activity and function within this compound metabolic pathways. While transcript levels indicate the potential for protein production, proteomics directly measures the abundance of the enzymes and transporters that handle this compound.
Untargeted proteomics approaches have been used to explore the protein interactome of enzymes like UDP-glucuronosyltransferases (UGTs), which are central to this compound utilization in glucuronidation. frontiersin.org This can reveal functional partnerships between UGTs and other proteins, including those involved in bioenergetic metabolism, suggesting a coordinated cellular response involving this compound. frontiersin.org
Proteomics is particularly valuable for studying post-translational modifications, such as glycosylation, phosphorylation, and ubiquitination, which can affect the activity, stability, and localization of enzymes involved in this compound metabolism. nih.govthermofisher.comcreative-proteomics.com While general PTM analysis methods are well-established, their specific application to enzymes directly handling this compound can reveal regulatory mechanisms not evident from transcriptomic data alone. For instance, changes in glycosylation patterns of UGTs could alter their substrate specificity or interaction with cellular membranes. thermofisher.comcreative-proteomics.com Identifying and characterizing PTMs on key enzymes like UGDH or this compound transporters can provide deeper insights into how their activity is modulated in response to cellular needs or external signals. frontiersin.org Although direct examples of PTM analysis specifically on this compound metabolizing enzymes were not extensively detailed in the search results, the general principles of proteomics for PTM analysis are applicable and represent a crucial avenue for future research in understanding the fine-tuning of this compound pathways. creative-proteomics.com
Quantitative Metabolic Flux Analysis to Understand Pathway Interplay
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through metabolic pathways, providing a dynamic understanding of how these pathways interact and respond to various conditions. creative-proteomics.comvanderbilt.eduescholarship.org By using isotopically labeled substrates, such as 13C-labeled glucose, and measuring the incorporation of isotopes into downstream metabolites using mass spectrometry, MFA can reconstruct comprehensive flux maps of cellular metabolism. vanderbilt.edu
Applying MFA to this compound metabolism allows researchers to quantify the rate at which this compound is synthesized and utilized through different pathways. This can help determine the relative contribution of different biosynthetic routes, such as the predominant UDP-glucose oxidation pathway catalyzed by UGDH, or alternative pathways if present. researchgate.net MFA can also reveal how changes in the availability of precursors or the activity of downstream enzymes impact the flux through this compound-dependent processes, such as glucuronidation or polysaccharide synthesis. frontiersin.org
Strategies for Modulating this compound Metabolism for Research Purposes (e.g., Specific Enzyme Inhibitors, Substrate Analogues)
Modulating this compound metabolism is a key strategy for investigating the roles of this compound and the enzymes involved in its synthesis and utilization. This can be achieved through various approaches, including the use of specific enzyme inhibitors and substrate analogues.
Specific enzyme inhibitors are valuable tools for blocking or reducing the activity of key enzymes in this compound metabolic pathways. For example, inhibitors targeting UGDH could be used to decrease the de novo synthesis of this compound, allowing researchers to study the consequences of reduced this compound availability on downstream processes like glucuronidation or cell wall synthesis. researchgate.net Similarly, inhibitors of specific UGT isoforms can be used to dissect the roles of individual enzymes in conjugating different substrates. researchgate.netnih.gov The development of selective UGT inhibitors is an active area of research, aiming to overcome the limitations of pan-UGT inhibitors that can have broader impacts on uridine (B1682114) metabolism. researchgate.netnih.gov
Substrate analogues can also be employed to perturb this compound metabolism. These molecules can compete with natural substrates for enzyme binding or be converted into modified products, thereby altering the normal flow of metabolites. For instance, analogues of this compound or its precursors could be used to investigate enzyme substrate specificity or to potentially interfere with pathways that rely on this compound. nih.gov The design of transition-state analogues for enzymes like UGTs represents a promising approach for developing potent inhibitors. researchgate.netnih.gov
Beyond inhibitors and substrate analogues, genetic approaches such as gene knockout, knockdown, or overexpression of enzymes and transporters involved in this compound metabolism are also powerful strategies for modulation. frontiersin.org These methods allow for targeted manipulation of specific components of the pathway to study their necessity and sufficiency in various biological processes. For example, studies using transgenic plants with altered expression of UDP-sugar pyrophosphorylases have revealed the essential roles of these enzymes in plant survival and development. frontiersin.org Combining genetic modulation with biochemical and analytical techniques can provide a comprehensive understanding of the impact of altered this compound metabolism.
The development and application of increasingly specific inhibitors and genetic tools continue to be crucial for dissecting the intricate roles of this compound in diverse biological systems and for exploring its potential as a target for therapeutic intervention or metabolic engineering.
Q & A
Q. What is the primary biochemical role of UDP-GlcA in glycosaminoglycan synthesis, and how can researchers experimentally validate its substrate specificity in vitro?
this compound serves as a critical sugar donor for hyaluronic acid (HA) synthesis, where it is polymerized with UDP-N-GlcNAc by hyaluronan synthase (HAS) . To validate substrate specificity, researchers can perform in vitro enzymatic assays using purified HAS and alternative nucleotide sugars (e.g., UDP-glucose or UDP-galactose), followed by product analysis via HPLC or mass spectrometry to confirm incorporation efficiency .
Q. How is this compound synthesized intracellularly, and what enzyme activity assays are used to monitor its production in metabolic studies?
this compound is synthesized via the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH). Researchers can track its production using spectrophotometric assays measuring NADH generation (a byproduct of UGDH activity) at 340 nm . Alternatively, stable isotope tracing with -glucose coupled with LC-MS can quantify flux through this pathway .
Advanced Research Questions
Q. How do fluctuations in this compound and UDP-N-GlcNAc intracellular pools dynamically regulate hyaluronic acid molecular weight, and what experimental approaches can resolve contradictory findings from in vitro vs. in vivo models?
Competing substrate availability of this compound and UDP-N-GlcNAc at HAS catalytic sites influences HA chain elongation . Discrepancies between in vitro (controlled substrate ratios) and in vivo (dynamic metabolic states) models may arise from competing pathways (e.g., hexosamine biosynthesis). To address this, researchers can employ:
Q. What are the key methodological challenges in accurately quantifying intracellular this compound concentrations during dynamic metabolic states, and how can mass spectrometry protocols be optimized to address these?
Challenges include rapid metabolite turnover, extraction efficiency, and ion suppression in complex matrices. Methodological solutions involve:
- Quench-freezing cells in liquid nitrogen to halt metabolism instantaneously .
- Ion-pairing LC-MS with zwitterionic hydrophilic interaction chromatography (ZIC-HILIC) to improve separation .
- Internal standardization with stable isotope-labeled this compound (e.g., -UDP-GlcA) to correct for matrix effects .
Q. How can researchers reconcile contradictory data on this compound’s regulatory role in cellular detoxification pathways across different tissue types?
Tissue-specific differences in UDP-glucuronosyltransferase (UGT) isoforms and cofactor availability may explain discrepancies. To resolve this:
Q. What structural biology techniques are most effective for mapping the catalytic mechanism of this compound 4-epimerase, and how do its SDR-family motifs influence substrate binding?
The enzyme’s NAD-dependent epimerization involves transient oxidation at C4. Key techniques include:
- X-ray crystallography to resolve active-site residues coordinating this compound .
- Deuterium exchange mass spectrometry to track conformational changes during catalysis .
- Site-directed mutagenesis of conserved SDR motifs (e.g., TGXXXGXG) to test NAD binding affinity .
Methodological Guidance for Data Interpretation
Q. How should researchers design experiments to distinguish between rate-limiting steps in this compound biosynthesis (e.g., substrate availability vs. enzyme kinetics) under pathological conditions like hyperglycemia?
- Use metabolic control analysis (MCA) to quantify flux control coefficients of UGDH and glucose transporters .
- Apply 13C metabolic flux analysis in high-glucose models to trace carbon allocation .
- Compare enzyme activity assays (e.g., UGDH V) with intracellular this compound concentrations .
Q. What statistical frameworks are appropriate for analyzing dose-dependent relationships between this compound levels and glycosaminoglycan assembly rates in heterogeneous cell populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
